Tfr4oht
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Overview
Description
It is a cyclized tamoxifen analogue, which means it is structurally related to tamoxifen but has undergone cyclization to form a more rigid structure . This compound is primarily used in scientific research and has shown significant potential in various applications due to its unique properties.
Preparation Methods
The synthesis of TFR4OHT involves several steps, starting with the preparation of the base structure, followed by cyclization and functionalization to achieve the desired compound. The synthetic route typically involves the following steps:
Base Structure Preparation: The initial step involves the synthesis of the base structure, which is similar to tamoxifen. This involves the reaction of appropriate starting materials under controlled conditions to form the base compound.
Cyclization: The base structure undergoes cyclization to form the rigid structure characteristic of this compound. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the cyclized product.
Functionalization: The final step involves the addition of functional groups to the cyclized structure to achieve the desired properties of this compound. This may involve various reagents and reaction conditions to introduce the necessary functional groups.
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing the reaction conditions and using industrial-grade equipment to ensure efficient and consistent production .
Chemical Reactions Analysis
TFR4OHT undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions involve the gain of electrons, and this compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. This can be achieved using various reagents depending on the desired substitution.
Addition: Addition reactions involve the addition of atoms or groups to the compound. This compound can undergo addition reactions with reagents such as halogens or hydrogen.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated or ketone derivatives, while reduction may yield alcohols or amines .
Scientific Research Applications
TFR4OHT has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study the behavior of selective estrogen receptor modulators. It helps in understanding the structure-activity relationships and the effects of cyclization on the activity of SERMs.
Biology: In biological research, this compound is used to study the interactions between estrogen receptors and their ligands. It helps in elucidating the mechanisms of estrogen receptor modulation and the effects on gene expression.
Medicine: this compound has potential applications in medicine, particularly in the treatment of estrogen receptor-positive cancers. It is used in preclinical studies to evaluate its efficacy and safety as a therapeutic agent.
Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of TFR4OHT involves its interaction with estrogen receptors. As a selective estrogen receptor modulator, this compound binds to estrogen receptors and modulates their activity. This interaction can either activate or inhibit the receptor, depending on the specific context and tissue type. The molecular targets of this compound include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The pathways involved in its action include the regulation of gene expression and modulation of cellular signaling pathways .
Comparison with Similar Compounds
TFR4OHT is unique compared to other similar compounds due to its cyclized structure and selective estrogen receptor modulation properties. Similar compounds include:
Tamoxifen: A non-cyclized analogue of this compound, widely used in the treatment of estrogen receptor-positive breast cancer.
Raloxifene: Another selective estrogen receptor modulator with a different structure and activity profile.
Bazedoxifene: A SERM with unique properties and applications in the treatment of osteoporosis and breast cancer.
The uniqueness of this compound lies in its cyclized structure, which provides increased rigidity and potentially different activity compared to non-cyclized analogues .
Properties
Molecular Formula |
C23H20O |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
5,6-diphenyl-8,9-dihydro-7H-benzo[7]annulen-2-ol |
InChI |
InChI=1S/C23H20O/c24-20-14-15-22-19(16-20)12-7-13-21(17-8-3-1-4-9-17)23(22)18-10-5-2-6-11-18/h1-6,8-11,14-16,24H,7,12-13H2 |
InChI Key |
LDXITJAXSCOHFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)C(=C(C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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